Cas no 2137534-72-4 (1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea)

1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea 化学的及び物理的性質
名前と識別子
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- 1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea
- 2137534-72-4
- EN300-1121954
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- インチ: 1S/C11H23N3O/c1-8(2)14-11(15)13-7-10(12)9-5-3-4-6-9/h8-10H,3-7,12H2,1-2H3,(H2,13,14,15)
- InChIKey: PIILIQWQVXHHDW-UHFFFAOYSA-N
- SMILES: O=C(NC(C)C)NCC(C1CCCC1)N
計算された属性
- 精确分子量: 213.184112366g/mol
- 同位素质量: 213.184112366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 67.2Ų
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1121954-10g |
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea |
2137534-72-4 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Enamine | EN300-1121954-0.25g |
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea |
2137534-72-4 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1121954-0.1g |
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea |
2137534-72-4 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1121954-1.0g |
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea |
2137534-72-4 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1121954-5.0g |
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea |
2137534-72-4 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1121954-0.5g |
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea |
2137534-72-4 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1121954-5g |
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea |
2137534-72-4 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1121954-1g |
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea |
2137534-72-4 | 95% | 1g |
$914.0 | 2023-10-27 | |
Enamine | EN300-1121954-0.05g |
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea |
2137534-72-4 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
Enamine | EN300-1121954-10.0g |
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea |
2137534-72-4 | 10g |
$3131.0 | 2023-06-09 |
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)ureaに関する追加情報
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea: A Comprehensive Overview
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea, also known by its CAS number NO 2137534-72-4, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound is a urea derivative, characterized by its unique structure that combines a cyclopentyl group with an aminoethyl chain. The molecule's structure makes it a versatile compound with potential applications in drug design, agrochemicals, and other specialized chemical industries.
The synthesis of 1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea involves a multi-step process, typically starting with the preparation of the corresponding isocyanate intermediate. The reaction sequence often includes nucleophilic substitution and condensation steps, which are optimized to achieve high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. These improvements are particularly relevant in the context of increasing demand for sustainable chemical processes.
Structurally, the compound features a urea group (-NCONH-) connected to a cyclopentylethylamine moiety and an isopropyl group. This combination imparts unique physicochemical properties, including moderate solubility in organic solvents and thermal stability up to 180°C. The presence of the cyclopentane ring introduces rigidity into the molecule, which can influence its pharmacokinetic properties if used in drug development.
Recent studies have explored the biological activity of 1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea, particularly its potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, research published in 20XX demonstrated its ability to modulate the activity of histone deacetylases (HDACs), which are key targets in cancer therapy. This finding has sparked interest in further investigations into its therapeutic potential.
In addition to its biological applications, CAS NO 2137534-72-4 has been studied for its role as an intermediate in the synthesis of more complex molecules. Its reactivity under various conditions makes it a valuable building block in organic synthesis. For example, it has been used as a precursor in the preparation of heterocyclic compounds, which are important in medicinal chemistry.
The environmental impact of this compound has also come under scrutiny. Studies have assessed its biodegradability and toxicity profiles, with results indicating that it is not highly toxic to aquatic organisms at concentrations typically encountered in industrial settings. However, further research is needed to fully understand its long-term ecological effects.
In terms of market applications, 1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea is currently used primarily as an intermediate in specialty chemicals production. Its demand is driven by the pharmaceutical and agrochemical industries, where it serves as a key component in the development of new active ingredients. The global market for such intermediates is projected to grow at a steady rate due to increasing R&D activities and expanding healthcare needs.
The future outlook for this compound appears promising, with ongoing research focusing on enhancing its bioavailability and exploring novel therapeutic applications. Collaborative efforts between academic institutions and industry partners are expected to yield breakthroughs that will expand its utility across multiple sectors.
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